

A-Technical-Guide-to-Boc-trans-4-Tosyloxy-L-proline-methyl-ester

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Compound of Interest

Compound Name: *Boc-trans-4-Tosyloxy-L-proline methyl ester*

Cat. No.: *B127734*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of N-**Boc-trans-4-Tosyloxy-L-proline methyl ester** (CAS No. 88043-21-4), a pivotal chiral building block in modern organic synthesis and medicinal chemistry. We will explore its detailed molecular structure, stereochemistry, and physicochemical properties. Furthermore, this document outlines a standard laboratory-scale synthesis, purification strategies, and in-depth methods for structural characterization via spectroscopic analysis. The guide culminates in a discussion of the molecule's chemical reactivity, emphasizing the strategic importance of the tosyloxy group, and showcases its application in the synthesis of complex molecular architectures, including precursors for PET imaging agents and novel therapeutics.

Introduction: The Strategic Importance of a Versatile Proline Derivative

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Proline derivatives, in particular, offer a conformationally constrained backbone that is invaluable for designing peptides, peptidomimetics, and small molecule inhibitors with specific three-dimensional orientations. N-**Boc-trans-4-Tosyloxy-L-proline methyl ester** has emerged as a critical intermediate, valued for its trifecta of orthogonal functional groups: a Boc-protected amine, a methyl ester, and a strategically placed tosyloxy group on the C4 position.

This unique arrangement allows for sequential and site-selective modifications. The tosyloxy moiety, an excellent leaving group, transforms the typically unreactive C-4 hydroxyl of hydroxyproline into a prime site for nucleophilic substitution. This unlocks a vast chemical space for introducing diverse functionalities (e.g., azides, fluorides, amines), making it an indispensable tool for constructing novel proline-based structures and libraries of drug candidates.^{[2][3]}

Molecular Structure and Properties

Chemical Structure

The IUPAC name for this compound is 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate.^{[2][4]} Its structure is characterized by a central pyrrolidine ring with key substituents at the N1, C2, and C4 positions.

- **N1 Position:** Protected by a tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions at the nitrogen atom and can be removed under acidic conditions.
- **C2 Position:** Features a methyl ester, which can be hydrolyzed to the corresponding carboxylic acid for peptide coupling or other modifications.
- **C4 Position:** Contains a tosyloxy group, derived from p-toluenesulfonyl chloride. This group is the primary site of reactivity for nucleophilic displacement.

Stereochemistry

The stereochemistry is crucial to its function as a chiral building block:

- **(2S):** The stereocenter at the C2 position, bearing the methyl ester, corresponds to the natural L-proline configuration.
- **(4R):** The stereocenter at the C4 position, where the tosyloxy group is attached. The trans designation indicates that the substituents at C2 and C4 are on opposite sides of the pyrrolidine ring plane. This specific arrangement is inherited from its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester.^[5]

Physicochemical Properties

The key properties of the compound are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
CAS Number	88043-21-4	[2][4][6]
Molecular Formula	C ₁₈ H ₂₅ NO ₇ S	[2][4]
Molecular Weight	399.46 g/mol	[2]
Appearance	White solid / Colorless crystalline compound	[2][4]
Melting Point	77.0 to 81.0 °C	[4]
Boiling Point	520.5 °C at 760 mmHg	[2][4]
Density	1.265 g/cm ³	[2][4]
Solubility	Soluble in Chloroform	[4]
Storage	2-8°C, protect from light	[3][4]

Synthesis and Purification

The synthesis of **Boc-trans-4-Tosyloxy-L-proline methyl ester** is a standard procedure in organic chemistry, starting from the commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester.[5] The core of the synthesis is the conversion of the hydroxyl group into a tosyloxy group.

Synthetic Strategy: Activating a Poor Leaving Group

The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions. The strategy involves converting it into a sulfonate ester (tosylate, -OTs), which is an excellent leaving group due to the stability of the corresponding tosylate anion, which is resonance-stabilized. This transformation is achieved via reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

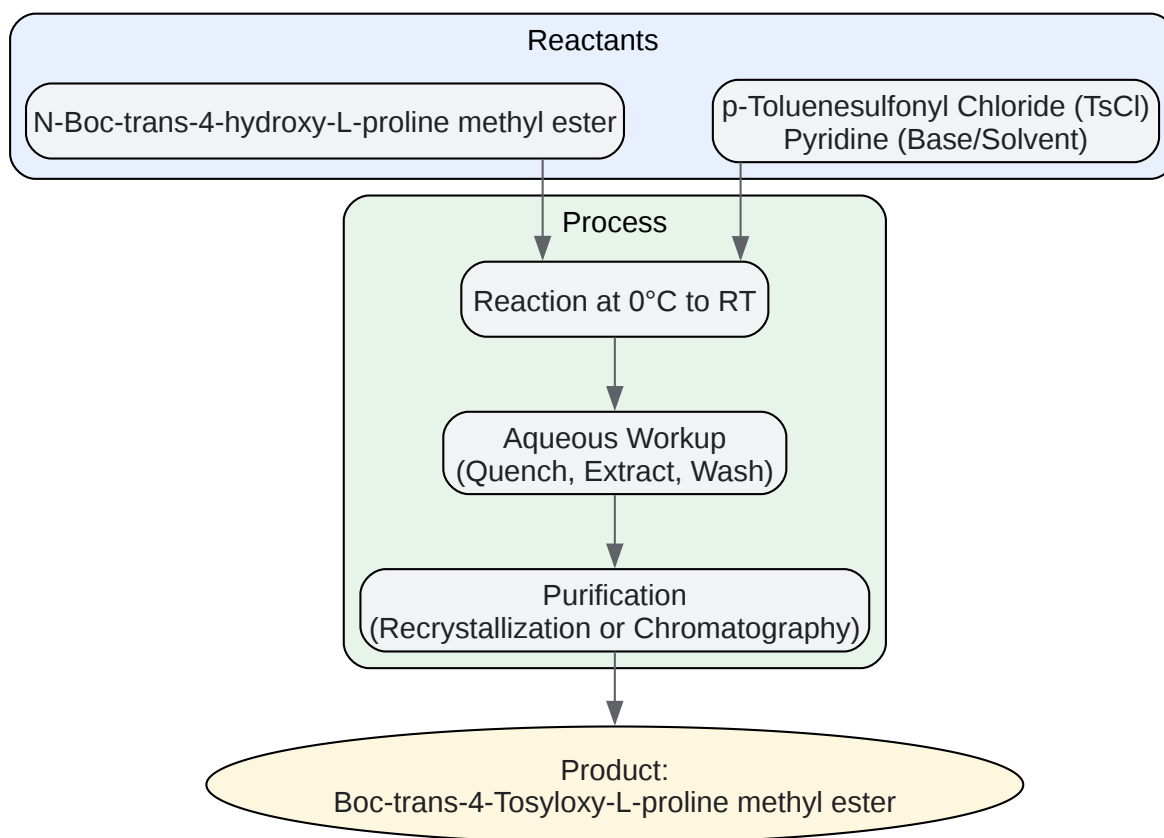
Detailed Experimental Protocol

- Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq.).
- Reagents: p-Toluenesulfonyl chloride (TsCl, ~1.2-1.5 eq.), Pyridine or Triethylamine (as solvent and base, sufficient volume).
- Procedure:
 - Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous pyridine under an inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to 0°C in an ice bath.
 - Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5°C. The base (pyridine) neutralizes the HCl generated during the reaction.
 - After the addition is complete, allow the reaction mixture to stir at 0°C for several hours, then let it warm to room temperature and stir overnight.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by pouring the mixture into ice-cold water.
 - Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
 - Combine the organic layers and wash sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is typically a solid or a thick oil. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure **N-Boc-trans-4-Tosyloxy-L-proline methyl ester** as a white solid.

Synthesis Workflow Diagram



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Caption: Workflow for the tosylation of N-Boc-hydroxyproline methyl ester.

Structural Elucidation and Characterization

Confirmation of the product's structure is achieved through a combination of spectroscopic methods. While specific spectra are proprietary to the analyzing entity, representative data can be found across chemical database suppliers.[7]

Spectroscopic Analysis

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will confirm the presence of all key protons. Expected signals include the tert-butyl protons of the Boc group (singlet, ~1.4

ppm), the methyl ester protons (singlet, ~3.7 ppm), the aromatic protons of the tosyl group (two doublets, ~7.4 and ~7.8 ppm), the methyl protons of the tosyl group (singlet, ~2.4 ppm), and the distinct protons of the pyrrolidine ring. The proton at the C4 position will show a downfield shift due to the electron-withdrawing effect of the tosyloxy group.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the carbonyls of the Boc group and methyl ester, the carbons of the pyrrolidine ring, the aromatic carbons of the tosyl group, and the methyl/tert-butyl carbons.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will confirm the functional groups. Expect strong C=O stretching for the ester and carbamate (~1740 and ~1690 cm⁻¹), and characteristic S=O stretching bands for the sulfonate ester (~1350 and ~1170 cm⁻¹).
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (399.46 g/mol).^[2] Analysis of the fragmentation pattern can further validate the structure.

Chemical Reactivity and Applications

The synthetic utility of this compound lies almost entirely in the reactivity of the C4-OTs group.

The Tosyloxy Group as a Superior Leaving Group

The tosylate anion (TsO⁻) is a weak base, stabilized by resonance across its three oxygen atoms. This makes it an excellent leaving group in nucleophilic substitution (S_N2) reactions. The reaction proceeds with inversion of stereochemistry at the C4 carbon, transforming the (4R) starting material into a (4S) product.

Key Reactions and Applications

This building block is a precursor for a wide range of 4-substituted proline derivatives.

- Synthesis of Fluoro-Proline Derivatives: It is a key precursor for synthesizing cis-4-[¹⁸F]Fluoro-L-proline, a potential tracer for imaging collagen synthesis in conditions like pulmonary fibrosis via Positron Emission Tomography (PET).^[3] The tosylate is displaced by the fluoride nucleophile.

- **Synthesis of Azido-Proline Derivatives:** Reaction with sodium azide (NaN_3) yields the corresponding 4-azido-proline derivative, a versatile intermediate for click chemistry or reduction to an amino group.
- **Synthesis of Bicycloazahydantoins:** It serves as an intermediate in the synthesis of bicycloazahydantoins, which have shown potential as androgen receptor antagonists for treating prostate cancer.^[4]

Reaction Pathway Diagram

Caption: General $\text{S}_\text{N}2$ displacement of the tosyloxy group.

Handling, Storage, and Safety

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[4]
- **Storage:** Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.^[4] It should be protected from moisture and light.^[3]
- **Safety:** While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive information.^[4]

Conclusion

N-Boc-trans-4-Tosyloxy-L-proline methyl ester is a high-value, synthetically versatile building block. Its well-defined structure and stereochemistry, combined with the strategic placement of an excellent leaving group, provide chemists with a reliable and powerful tool for the enantioselective synthesis of complex 4-substituted proline derivatives. Its continued application in the development of pharmaceuticals and advanced imaging agents underscores its significance in the field of chemical and biomedical research.

References

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